Physicochemical properties of 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Physicochemical properties of 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Introduction
The compound 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole represents a novel chemical entity. As of the latest data review, specific experimental values for its physicochemical properties are not available in publicly accessible literature. This guide, therefore, serves as a predictive and methodological framework for researchers, scientists, and drug development professionals. It synthesizes theoretical predictions based on the compound's constituent chemical moieties with established, industry-standard protocols for empirical determination.
The core structure features a 1,3-dimethyl-1H-pyrazole ring, a common scaffold in medicinal chemistry known for its diverse biological activities. The substitution pattern—a chlorine atom at the 5-position, and a pyrrolidin-2-yl group at the 4-position—is anticipated to significantly influence its physicochemical profile, thereby impacting its pharmacokinetic and pharmacodynamic behavior. This document provides a robust roadmap for characterizing this and similar novel compounds, grounding its recommendations in the principles of physical organic chemistry and pharmaceutical science.
Predicted Physicochemical Profile
The properties of a molecule are dictated by its structure. By deconstructing 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole into its functional components, we can forecast a likely physicochemical profile. These predictions are essential for guiding initial experimental design, from solubility studies to the selection of formulation strategies.
| Property | Predicted Value/Range | Rationale & Implications in Drug Discovery |
| Molecular Formula | C₉H₁₄ClN₃ | The elemental composition determines the exact molecular weight. |
| Molecular Weight | 200.68 g/mol | A low molecular weight (<500 Da) is generally favorable for oral bioavailability, aligning with Lipinski's Rule of Five. This suggests a higher probability of passive diffusion across biological membranes. |
| cLogP (Lipophilicity) | 1.5 - 2.5 | This value is estimated based on the contributions of the dimethylpyrazole core, the chloro-substituent (lipophilic), and the pyrrolidine ring (hydrophilic). This moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, which is often a desirable trait for oral drug candidates. |
| pKa (Basicity) | 8.5 - 9.5 | The most basic center is the secondary amine within the pyrrolidine ring. This predicted pKa indicates that the compound will be predominantly protonated and positively charged at physiological pH (7.4). This has profound implications for solubility (higher in acidic environments like the stomach) and potential for lysosomal trapping. |
| Aqueous Solubility | pH-dependent | Due to the basic pyrrolidine nitrogen, solubility is expected to be significantly higher at acidic pH (<7) where the molecule is protonated, compared to neutral or basic pH where the free-base form predominates and may precipitate. |
| Hydrogen Bond Donors | 1 | The secondary amine (N-H) in the pyrrolidine ring. |
| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms of the pyrazole ring and the chlorine atom. |
Experimental Determination of Physicochemical Properties
To move from prediction to empirical data, a series of standardized experiments are required. The following protocols are designed to provide accurate and reproducible results, forming the foundation of a comprehensive characterization package for regulatory submission and further development.
Determination of Lipophilicity (logP) via HPLC
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. A High-Performance Liquid Chromatography (HPLC) method offers a high-throughput and reliable alternative to the traditional shake-flask method.
Causality of Method Choice: This method is selected for its speed, reproducibility, and minimal sample consumption. It correlates the retention time of a compound on a reverse-phase HPLC column with the logP values of a set of known standards, providing a robust and validated measurement.
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution (1 mg/mL) for a series of well-characterized standard compounds with known logP values (e.g., uracil, salicylic acid, toluene, naphthalene).
-
Analyte Preparation: Prepare a 1 mg/mL stock solution of 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole in a suitable organic solvent (e.g., acetonitrile or methanol).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The exact ratio should be optimized to ensure retention times of standards span a suitable range.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength for the analyte and standards.
-
-
Calibration Curve Generation: Inject each standard individually and record its retention time (t_R). Plot the known logP values of the standards against their corresponding log(k), where k = (t_R - t_0) / t_0 (t_0 is the column dead time, measured using a non-retained compound like uracil).
-
Analyte Measurement: Inject the analyte solution and record its retention time.
-
logP Calculation: Use the retention time of the analyte to calculate its log(k) and then determine its logP using the linear regression equation from the calibration curve.
Caption: Potentiometric titration workflow for pKa determination.
Determination of Aqueous Solubility
Aqueous solubility is a key determinant of oral absorption. A kinetic solubility assay using nephelometry (light scattering) is a common high-throughput screening method in early drug discovery.
Causality of Method Choice: This method is chosen for its speed and relevance to the early discovery phase, where precipitation from a DMSO stock solution into an aqueous buffer mimics the conditions a compound might face during in vitro assays and initial formulation attempts.
Experimental Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.5, 7.4) to assess pH-dependent solubility.
-
Assay Plate:
-
Dispense the aqueous buffers into the wells of a 96-well microplate.
-
Add a small volume of the DMSO stock solution to each well to make a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1%).
-
-
Incubation and Measurement:
-
Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation to reach equilibrium.
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of turbidity measurements.
-
-
Data Analysis:
-
The kinetic solubility limit is defined as the concentration at which a significant increase in turbidity is observed compared to the baseline, indicating the onset of precipitation.
-
Implications of Physicochemical Properties in a Drug Discovery Context
The interplay between the predicted physicochemical properties creates a profile that informs the potential fate of the compound in vivo. This relationship is crucial for anticipating challenges and designing a successful drug development strategy.
-
Absorption: The predicted moderate lipophilicity (cLogP 1.5-2.5) and low molecular weight suggest good potential for passive permeability across the gut wall. However, the basic pKa (8.5-9.5) means the compound will be highly ionized in the acidic environment of the stomach, which could limit absorption there. The primary site of absorption would likely be the upper small intestine, where the pH is higher.
-
Distribution: A basic pKa can lead to a phenomenon known as "lysosomal trapping," where the protonated form of the drug becomes trapped in the acidic environment of lysosomes within cells. This can lead to a high volume of distribution (Vd) and may contribute to certain types of toxicity.
-
Metabolism: The 1,3-dimethylpyrazole ring is relatively electron-rich and could be susceptible to oxidative metabolism by cytochrome P450 enzymes. The pyrrolidine ring is also a potential site for oxidation.
-
Excretion: The parent compound and its metabolites would likely be excreted renally, a process that is often more efficient for more water-soluble compounds.
Caption: Relationship between physicochemical properties and ADME outcomes.
Conclusion
While 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole remains a compound without published experimental data, a robust scientific framework allows for the prediction of its core physicochemical properties. The forecast of moderate lipophilicity, a distinct basic pKa, and low molecular weight positions it as a lead candidate with a promising profile for oral bioavailability. However, the basicity also flags potential challenges such as pH-dependent solubility and lysosomal trapping that must be investigated. The experimental protocols detailed herein provide a clear, validated path for obtaining the empirical data necessary to confirm these predictions and guide the compound's journey through the drug discovery and development pipeline.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution. Journal of Chromatography A, 1037(1-2), 299–310. [Link]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546–567. [Link]
